Boc-2,3-Difluoro-D-Phenylalanine
Description
BenchChem offers high-quality Boc-2,3-Difluoro-D-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-2,3-Difluoro-D-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Weight |
301.29 |
|---|---|
Origin of Product |
United States |
Methodological & Application
High-Fidelity Solid Phase Synthesis of Peptides Containing Boc-2,3-Difluoro-D-Phenylalanine
Abstract & Strategic Rationale
The incorporation of 2,3-Difluoro-D-Phenylalanine (2,3-F2-D-Phe) into bioactive peptides represents a high-value strategy in modern medicinal chemistry. This specific residue offers a dual advantage: the D-configuration confers resistance to proteolytic degradation, while the 2,3-difluoro substitution modulates the quadrupole moment of the phenyl ring, enhancing lipophilicity and altering receptor-ligand electrostatic interactions without significant steric penalty.
However, the synthesis of peptides containing this residue via Boc chemistry presents distinct challenges. The electron-withdrawing nature of the fluorine atoms, combined with the steric bulk of the ortho-fluorine, can attenuate the nucleophilicity of the amino group during subsequent couplings and increase the risk of aggregation. Furthermore, preserving the stereochemical integrity of the expensive D-isomer is paramount.
This guide details a High-Efficiency In-Situ Neutralization (ISN) protocol. Unlike standard "neutralize-wash-couple" protocols, ISN maintains the peptide-resin in a solvated, disaggregated state, ensuring near-quantitative coupling yields for this hydrophobic derivative.
Material Science & Pre-Synthesis Planning
Chemical Properties of the Building Block
| Property | Specification | Impact on Protocol |
| Molecule | Boc-2,3-Difluoro-D-Phenylalanine | Core building block.[1] |
| MW | ~301.3 g/mol | Calculate equivalents precisely; expensive reagent. |
| Solubility | High in DMF, NMP | Pre-dissolve in pure DMF; avoid DCM for coupling to prevent aggregation. |
| Electronic Effect | Electron-withdrawing (Inductive) | Reduces pKa of amide NH; increases hydrogen bond donor strength (aggregation risk). |
| Steric Effect | Ortho-Fluorine | Slight steric hindrance; requires highly active coupling reagents (HATU/HOAt). |
Resin Selection
For Boc chemistry, the resin-linker stability must withstand repeated TFA exposure.
-
Recommended: MBHA Resin (4-methylbenzhydrylamine) for C-terminal amides.
-
Why: The amide bond to the resin is highly stable to TFA, preventing premature loss of peptide chains during the repetitive acidolysis of the Boc group.
-
-
Alternative: PAM Resin for C-terminal acids.
The Protocol: In-Situ Neutralization (ISN) Strategy
Standard protocols (neutralize with DIEA, wash, then couple) allow the deprotonated peptide-resin to form intermolecular hydrogen bonds (beta-sheets) during the wash steps, leading to "difficult sequences" and deletion sequences.
The ISN Solution: We eliminate the wash step between neutralization and coupling. The deprotonated amine is generated in the presence of the activated amino acid, capturing it immediately before aggregates can form.
Reagent Preparation
-
Deprotection Cocktail: 100% TFA (Trifluoroacetic acid). Note: Standard 50% is slower; 100% ensures rapid, complete removal of Boc.
-
Activator Base: 0.5 M DIEA (Diisopropylethylamine) in DMF.
-
Coupling Reagent: 0.5 M HBTU or HATU in DMF.
-
Amino Acid Solution: 0.2 M Boc-AA-OH in DMF.
Step-by-Step Cycle (Manual or Automated)
Step 0: Swelling Swell resin in DMF for 1 hour.[2] (DCM swelling is acceptable, but exchange to DMF is mandatory before reaction).
Step 1: Boc Deprotection
-
Action: Treat resin with 100% TFA for 2 x 1 minute.
-
Validation: The rapid flow prevents side reactions. The high acid concentration breaks up pre-existing aggregates.
Step 2: Flow Wash
-
Action: Rapid flow wash with DMF (approx. 30-45 seconds).
-
Critical: Do NOT neutralize yet. The amine is currently protonated (TFA salt) and solvated.
Step 3: Coupling (The ISN Step)
-
Preparation: In a separate vial, mix:
-
Boc-2,3-Difluoro-D-Phe-OH (4.0 eq)
-
HBTU (3.9 eq) (Use HATU if coupling is difficult)
-
DIEA (6.0 eq)
-
-
Action: Add the activated mixture immediately to the protonated resin-TFA salt.
-
Mechanism: The excess DIEA neutralizes the resin-bound amine and maintains the basic environment for coupling simultaneously.
-
Time: Shake/vortex for 10–20 minutes.
-
Note: For D-amino acids, limit coupling time to 20 minutes to minimize racemization. If incomplete, recouple rather than extend time.
Step 4: Monitoring (Self-Validating System)
-
Test: Quantitative Ninhydrin Test (Kaiser Test).
-
Result: Solution must be yellow (no free amines). If blue, recouple using HATU/HOAt to overcome the steric hindrance of the ortho-fluorine.
Visualizing the Workflow
The following diagram illustrates the In-Situ Neutralization cycle, highlighting the critical divergence from standard protocols to prevent aggregation.
Figure 1: The In-Situ Neutralization (ISN) workflow. Note that the resin remains protonated (and disaggregated) until the exact moment the activated amino acid is introduced.
Cleavage & Isolation
The presence of the D-isomer and Fluorine atoms requires careful cleavage selection.
Method A: High-Vacuum HF (The Gold Standard)
Anhydrous Hydrogen Fluoride (HF) is the standard for Boc cleavage. It is clean and effective but hazardous.
-
Conditions: HF / p-cresol (90:10) at 0°C for 1 hour.
-
Apparatus: Teflon/Kel-F vacuum line.
-
Advantage: Cleanest cleavage of MBHA linkers; minimal side reactions for fluorinated aromatics.
Method B: TFMSA (The Accessible Alternative)
Trifluoromethanesulfonic acid (TFMSA) is a non-volatile strong acid alternative.
-
Conditions: TFA / TFMSA / p-cresol / Thioanisole (Standard Low-High acidity protocol).
-
Caution: TFMSA is a strong oxidant. Ensure scavengers (thioanisole) are present to protect the phenyl ring from electrophilic attack, although the fluorines deactivates the ring, making it less susceptible to alkylation than native Phe.
Quality Control & Validation
Analytical HPLC
-
Column: C18 Reverse Phase.
-
Gradient: The 2,3-difluoro-D-Phe residue is more hydrophobic than native Phe. Expect the peptide to elute later (higher % ACN) than a non-fluorinated control.
19F-NMR (The Unique Validator)
This is the most powerful validation tool for this synthesis.
-
Protocol: Dissolve crude peptide in D2O/ACN-d3.
-
Expectation: 2,3-difluoro substitution pattern yields distinct coupling constants (
and ). -
Racemization Check: If racemization occurred (D -> L conversion), the diastereomer will likely show a distinct chemical shift in the 19F spectrum due to the different magnetic environment of the peptide backbone.
Troubleshooting "Difficult" Couplings
If the Kaiser test remains positive after coupling the bulky Boc-2,3-Difluoro-D-Phe:
-
Switch Solvent: Use NMP (N-methylpyrrolidone) instead of DMF for that specific step. NMP is a superior solvent for breaking beta-sheet aggregation.
-
Chaotropic Salts: Add 0.4M LiCl or KSCN to the coupling mixture. This disrupts hydrogen bonding networks on the resin.
-
Double Coupling: Do not extend time (risk of racemization). Instead, drain, wash briefly, and add fresh activated amino acid.
References
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research. Link
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[3] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[4] Link
-
Qiu, W., et al. (2020). Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. Molecules. Link
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[5] Nature Protocols. Link
Sources
- 1. peptide.com [peptide.com]
- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 3. biovera.com.au [biovera.com.au]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Coupling Strategies for Boc-2,3-Difluoro-D-Phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
Part 1: Executive Summary
The incorporation of Boc-2,3-Difluoro-D-Phenylalanine (Boc-2,3-F2-D-Phe-OH) into peptide sequences presents a dual synthetic challenge: stereochemical instability and electronic deactivation . While fluorinated phenylalanines are invaluable for enhancing metabolic stability and modulating lipophilicity in drug candidates, the electron-withdrawing nature of the fluorine substituents at the 2 (ortho) and 3 (meta) positions significantly increases the acidity of the
This guide provides a validated, self-consistent methodology for coupling Boc-2,3-F2-D-Phe-OH. We prioritize the DIC/Oxyma Pure system to suppress oxazolone-mediated racemization, reserving HATU/Collidine for sterically demanding sequences only under controlled conditions.
Part 2: Scientific Rationale & Mechanistic Insight[1]
The "Fluorine Effect" on Coupling and Chirality
The introduction of fluorine atoms onto the phenyl ring is not merely a steric modification; it fundamentally alters the electronic landscape of the amino acid.
-
-Proton Acidity: The strong inductive effect (-I) of the fluorine atoms, particularly at the ortho position, pulls electron density away from the chiral center. This lowers the pKa of the
-proton, making it more susceptible to abstraction by tertiary bases (e.g., DIEA, TEA) used in standard uronium activation (HBTU/HATU). -
Oxazolone Formation: The primary mechanism of racemization in SPPS is the formation of the 5(4H)-oxazolone intermediate. The electron-withdrawing fluorines stabilize the enol form of the oxazolone, accelerating the rate of chirality loss (D
L conversion).
Critical Analysis of Coupling Reagents
| Reagent System | Activation Mechanism | Racemization Risk | Coupling Efficiency | Recommendation |
| HBTU / DIEA | Aminium / Base-driven | High | High | Avoid. Excess base drives |
| HATU / DIEA | Aminium / Base-driven | High | Very High | Avoid. Too aggressive for this specific monomer. |
| HATU / TMP | Aminium / Weak Base | Moderate | Very High | Alternative for difficult sequences (steric hindrance). |
| DIC / HOBt | Carbodiimide | Moderate | Moderate | Legacy. Effective but slower; HOBt is explosive/regulated. |
| DIC / Oxyma | Carbodiimide | Low | High | Primary Recommendation. "Base-free" activation minimizes racemization. |
Decision Matrix: Reagent Selection
The following logic gate determines the optimal protocol based on your specific peptide sequence difficulty.
Figure 1: Decision tree for selecting the coupling reagent based on sequence complexity. Protocol A is the default safety standard.
Part 3: Experimental Protocols
General Constraints (Boc-SPPS)
-
Resin: MBHA or PAM resin (0.5–0.7 mmol/g loading).
-
Solvent: DMF (peptide grade, amine-free).
-
Deprotection: 50% TFA in DCM.[1]
-
Neutralization: Critical Step. Unlike Fmoc chemistry, the amine is a TFA salt prior to coupling.
Protocol A: DIC / Oxyma Pure (The "Safe" Standard)
Recommended for 90% of applications to preserve D-configuration.
Mechanism: DIC forms the O-acylisourea, which is rapidly intercepted by Oxyma Pure to form a stable, reactive ester. Crucially, no tertiary amine base is added to the activation mixture, eliminating the primary driver of proton abstraction.
Step-by-Step Workflow:
-
Deprotection: Treat resin with 50% TFA/DCM (2 x 1 min, then 1 x 20 min).
-
Wash: DCM (5x), then DMF (5x).
-
Neutralization (In Situ or Separate):
-
Separate (Recommended): Treat resin with 5% DIEA in DCM (2 x 2 min). Wash with DMF (5x) to remove excess base.
-
-
Activation (Prepare immediately before use):
-
Dissolve Boc-2,3-F2-D-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Add DIC (3.0 eq).
-
Note: The solution may turn yellow/orange. Allow to pre-activate for exactly 2 minutes .
-
-
Coupling:
-
Add the pre-activated solution to the neutralized resin.
-
Agitate at Room Temperature for 60–90 minutes .
-
-
Monitoring: Perform Kaiser Test (Ninhydrin). If blue (incomplete), recouple using half equivalents.
Protocol B: HATU / Collidine (For Difficult Sequences)
Use ONLY if Protocol A fails or if coupling to a hindered amine (e.g., N-Me-AA).
Mechanism: HATU is extremely fast but requires a base. We substitute DIEA (pKa ~10.5) with 2,4,6-Collidine (TMP, pKa ~7.4). This weaker base is sufficient to generate the active ester but less likely to deprotonate the
Step-by-Step Workflow:
-
Deprotection & Neutralization: Perform as in Protocol A.
-
Activation:
-
Dissolve Boc-2,3-F2-D-Phe-OH (3.0 eq) and HATU (2.9 eq) in DMF.
-
Add 2,4,6-Collidine (6.0 eq). Do not use DIEA.
-
Pre-activate for 30 seconds (Do not exceed 1 min).
-
-
Coupling:
-
Add to resin immediately.
-
Agitate for 45 minutes .
-
-
Quench: Wash immediately with DMF to remove residual base.
Part 4: Process Visualization (Boc Cycle)
The following diagram illustrates the specific Boc-SPPS cycle required to handle the salt-to-free-amine transition while minimizing base exposure during the critical coupling phase.
Figure 2: The Boc-SPPS cycle highlighting the separation of Neutralization and Coupling to protect the sensitive fluorinated monomer.
Part 5: Quality Control & Troubleshooting
Self-Validating the Protocol
Trust but verify. Because D-amino acids are prone to racemization, you cannot rely solely on Mass Spectrometry (which cannot distinguish D from L).
Recommended QC Method: Marfey’s Analysis
-
Perform a micro-cleavage of the resin after coupling the Boc-2,3-F2-D-Phe.
-
Hydrolyze the peptide (6N HCl, 110°C, 24h).
-
Derivatize with FDAA (Marfey’s Reagent).
-
Analyze via HPLC. The D-isomer derivative will elute at a distinct retention time from the L-isomer (use commercial L-2,3-F2-Phe as a standard for comparison).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete coupling due to sterics. | Switch from Protocol A to Protocol B (HATU/Collidine). Double couple. |
| Racemization (>5% L-isomer) | Base exposure too high or activation too long. | Ensure Protocol A is used. Reduce pre-activation time. Ensure neutralization wash is thorough. |
| Precipitation | Fluorinated AAs are hydrophobic. | Use a solvent mixture: DMF/NMP (1:1) or add 1% Triton X-100. |
References
-
Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Organic Process Research & Development. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][3] An efficient peptide coupling additive.[4][5] Journal of the American Chemical Society. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
incorporating Boc-2,3-Difluoro-D-Phenylalanine into bioactive peptides
Application Note: Strategic Incorporation of Boc-2,3-Difluoro-D-Phenylalanine in Bioactive Peptides
Executive Summary & Strategic Rationale
The incorporation of Boc-2,3-Difluoro-D-Phenylalanine (Boc-2,3-F2-D-Phe) represents a high-precision strategy in peptidomimetic drug design. This building block offers a dual-mechanism approach to optimizing bioactive peptides:
-
Metabolic Fortress (The D-Effect): The D-stereochemistry renders the peptide bond non-scissile to ubiquitous L-specific proteases (e.g., chymotrypsin), significantly extending plasma half-life.
-
Electronic & Conformational Tuning (The Fluorine Effect):
-
Orthogonal Conformational Lock: The fluorine atom at the ortho (2) position can accept a hydrogen bond from the backbone amide (
), restricting bond rotation and pre-organizing the peptide into a bioactive conformation. -
Quadrupole Modulation: The highly electronegative fluorine atoms invert the electrostatic potential of the phenyl ring (reducing electron density), promoting tighter
interactions with electron-rich receptor pockets.
-
This guide details the specific protocols for handling, coupling, and cleaving this residue using Boc-Solid Phase Peptide Synthesis (Boc-SPPS) .
Pre-Synthesis Considerations
Before initiating synthesis, select the appropriate resin and coupling strategy based on the C-terminal requirement and sequence complexity.
Resin Selection Matrix
| Target C-Terminus | Recommended Resin | Cleavage Method | Notes |
| Peptide Amide | MBHA Resin | HF (High/Low) | Preferred for high stability during TFA deprotection cycles. |
| Peptide Acid | PAM Resin | HF (High/Low) | Pre-formed Boc-Amino Acid-PAM linkers are recommended to avoid racemization during loading.[1] |
| Fragile Sequence | Merrifield Resin | TFMSA or HF | Lower stability; use only for short sequences (<10 residues). |
Experimental Protocols
Protocol A: Coupling Strategy (Boc-Chemistry)
The electron-withdrawing nature of the difluorophenyl ring, combined with the steric bulk of the ortho-fluorine, requires a potent activation strategy to ensure complete coupling.
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIEA (Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), anhydrous.
Step-by-Step Procedure:
-
Resin Preparation: Swell the resin (0.1 mmol scale) in DCM for 30 min, then wash with DMF (
min). -
Deprotection (Pre-cycle): Remove the previous Boc group using 50% TFA/DCM (2 min pre-wash, then 20 min reaction). Wash thoroughly with DCM (
) and DMF ( ). -
Neutralization: Treat resin with 10% DIEA/DMF (
min) to generate the free amine. Critical: Ensure positive Kaiser test before proceeding. -
Activation:
-
Dissolve Boc-2,3-Difluoro-D-Phe (4.0 eq) and HATU (3.9 eq) in minimum DMF.
-
Add DIEA (8.0 eq).
-
Note: The solution should turn yellow. Allow pre-activation for 1–2 minutes only.
-
-
Coupling: Add the activated mixture to the resin. Shake/vortex at room temperature for 60–90 minutes .
-
Optimization: For sterically hindered N-termini, double coupling is recommended.
-
-
Monitoring: Perform a Kaiser Ninhydrin test.
-
Colorless beads: Coupling complete.
-
Blue beads: Incomplete. Recouple using HBTU/HOAt.
-
Protocol B: The "Low-High" HF Cleavage (Gold Standard)
While TFMSA is a safer alternative, anhydrous Hydrogen Fluoride (HF) remains the gold standard for Boc cleavage, particularly for fluorinated analogs where scavenger efficiency is paramount to prevent benzyl cation modification of the fluorinated ring.
Safety Warning: HF is lethal upon contact. Use a specialized HF apparatus and full PPE (face shield, neoprene gloves).
The "Low" HF Step (Scavenger Phase):
-
Purpose: Removes side-chain protecting groups (Bzl, Z, Tos) via an
mechanism, minimizing carbocation generation. -
Mixture: HF : DMS : p-Cresol (25 : 65 : 10 v/v).
-
Condition: 0°C for 2 hours.
-
Workup: Evaporate HF and DMS under vacuum. Wash resin with EtOAc to remove scavengers.
The "High" HF Step (Cleavage Phase):
-
Purpose: Cleaves the peptide-resin bond (MBHA/PAM).
-
Mixture: HF : p-Cresol (90 : 10 v/v).
-
Condition: 0°C for 45–60 minutes.
-
Workup: Evaporate HF. Precipitate peptide in cold diethyl ether. Centrifuge and lyophilize.
Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for incorporating this non-canonical amino acid.
Caption: Workflow for Boc-SPPS incorporation of fluorinated amino acids, featuring Kaiser test validation loops and cleavage selection.
Quality Control & Validation
Because the fluorine atom introduces a unique NMR handle, 19F NMR is the most powerful tool for validating incorporation and studying conformation.
| Method | Expected Result | Causality/Notes |
| HPLC | Retention time shift ( | Fluorine increases lipophilicity compared to native Phe. Expect the F-analog to elute later on C18 columns. |
| ESI-MS | Mass Shift (+36 Da) | Replacement of 2 H (1.008 Da) with 2 F (18.998 Da). |
| 19F NMR | Distinct multiplet signals | 2,3-substitution pattern yields distinct chemical shifts (typically -110 to -140 ppm relative to CFCl3). Useful for tracking peptide-receptor binding in solution. |
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive guide on Boc/Fmoc strategies).
-
Tam, J. P., et al. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society. (The authoritative "Low-High" HF protocol).
-
Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated amino acids on the proteolytic stability of peptides. Beilstein Journal of Organic Chemistry. (Data on metabolic stability of fluorinated peptides).
-
Verkade, J. M., et al. (2008). Organofluorine chemistry: techniques and applications in peptide and protein chemistry. Chemical Society Reviews. (Review of fluorine's electronic effects in peptides).
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. (Foundational text for SPPS).
Sources
synthesis of fluorinated peptide analogs using Boc chemistry
Application Note: Strategic Synthesis of Fluorinated Peptide Analogs via Boc-SPPS
Executive Summary
The incorporation of fluorinated amino acids into peptide sequences is a pivotal strategy in modern medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and create sensitive probes for
This guide provides a rigorous protocol for the synthesis of fluorinated peptides using Boc chemistry. It addresses the specific electronic and steric challenges posed by the fluorine atom—specifically the reduced nucleophilicity of fluorinated amines and the increased acidity of the
Strategic Pre-Synthesis Planning
The "Fluorine Effect" on Coupling Kinetics
Fluorine is the most electronegative element. When incorporated into an amino acid (e.g., 4-fluoro-phenylalanine, trifluoromethyl-alanine), it exerts a strong electron-withdrawing effect (inductive effect,
-
Impact on Amine: The
-amino group becomes less nucleophilic, significantly slowing down acylation rates. -
Impact on Activated Ester: The carbonyl carbon becomes more electrophilic, which is generally good for coupling but also increases the acidity of the
-proton, heightening the risk of racemization (epimerization) via oxazolone formation.
Resin Selection
-
Boc-AA-PAM Resin: Recommended for peptide acids. The phenylacetamidomethyl (PAM) linker provides superior stability to the repetitive TFA treatments required in Boc chemistry compared to standard Merrifield resin.
-
MBHA Resin: Recommended for peptide amides. The 4-methylbenzhydrylamine linker yields a C-terminal amide upon HF cleavage.
Detailed Protocols
Protocol A: Standard Boc Deprotection Cycle
Prerequisite: Swell resin in Dichloromethane (DCM) for 30 minutes prior to synthesis.
| Step | Reagent/Solvent | Duration | Cycles | Function |
| 1 | 50% TFA in DCM | 2 min | 1 | Pre-wash |
| 2 | 50% TFA in DCM | 20 min | 1 | Deprotection (Removal of Boc) |
| 3 | DCM | 1 min | 3 | Wash |
| 4 | 5% DIPEA in DCM | 2 min | 2 | Neutralization (TFA salt |
| 5 | DMF | 1 min | 3 | Wash/Solvent Switch |
Critical Note: Ensure complete removal of TFA before neutralization. Residual acid can form salts with DIPEA that clog the resin matrix.
Protocol B: Coupling Fluorinated Amino Acids
Target: Coupling of Boc-Phe(4-F)-OH or similar fluorinated analogs. Challenge: Overcoming steric bulk and electronic deactivation while preventing racemization.
Reagents:
-
Activator: HATU (0.9 eq) or DIC/HOAt (1.0 eq). Avoid standard DCC due to slow kinetics.
-
Base: TMP (2,4,6-trimethylpyridine, sym-collidine) is preferred over DIPEA for highly susceptible residues to minimize proton abstraction.
Procedure:
-
Dissolution: Dissolve Boc-AA(F)-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.
-
Activation: Add Base (6.0 eq) immediately before adding to the resin. Do not pre-activate for >2 minutes.
-
Coupling: Add mixture to the resin. Agitate for 60–90 minutes (2x standard time).
-
Monitoring: Perform a Kaiser Test (ninhydrin).
-
Blue beads: Incomplete coupling.[1] Proceed to Re-coupling .
-
Colorless beads: Complete coupling.
-
-
Re-coupling (if needed): Use a different activation chemistry (e.g., if HATU was used first, switch to DIC/HOAt) to bypass specific kinetic traps.
Protocol C: High-Vacuum HF Cleavage
Safety: Hydrofluoric acid (HF) is lethal and dissolves glass. Use a specialized Teflon/Kel-F HF vacuum line.
The "Low-High" HF Strategy: To protect the C-F bond and prevent benzyl cation alkylation of the fluorinated ring:
-
Scavenger Cocktail: Mix p-cresol (10%) and p-thiocresol (5%) . Avoid 1,2-ethanedithiol (EDT) if possible, as it can sometimes reduce sensitive fluorinated motifs, though it is rare.
-
Low HF (Optional for Met/Trp rich peptides):
-
React resin with HF/DMS/p-cresol (25:65:10) at 0°C for 2 hours. This removes benzyl groups via an
mechanism, minimizing carbocation generation.
-
-
High HF (Standard Cleavage):
-
Evaporate Low HF reagents.
-
Condense anhydrous HF (~10 mL per gram resin) onto the resin/scavenger mixture at -78°C.
-
Warm to 0°C (ice bath) and stir for 45–60 minutes .
-
Note: Most aromatic C-F bonds are stable to standard HF conditions.
-
-
Work-up:
-
Evaporate HF under high vacuum (trap in CaO).
-
Precipitate peptide in cold diethyl ether.[2]
-
Lyophilize from water/acetonitrile.
-
Visualization & Logic
Figure 1: Boc-SPPS Cycle with Fluorine Modifications
This diagram illustrates the standard cycle with the critical "Fork" for fluorinated residues.
Caption: Workflow for Boc-SPPS emphasizing the kinetic adjustments required for fluorinated amino acid incorporation.
Figure 2: Coupling Reagent Decision Tree
Selecting the right activator to balance yield vs. racemization.
Caption: Decision matrix for selecting coupling reagents to minimize racemization in fluorinated substrates.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Incomplete Coupling (Blue Kaiser) | Fluorine electron withdrawal reduces amine nucleophilicity. | 1. Double couple using HATU. 2. Increase temperature to 50°C (carefully). 3. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) to improve solvation. |
| Racemization Detected | Over-activation of the acidic | 1. Switch base to sym-collidine (TMP). 2. Use DIC/HOAt instead of uronium salts (HATU/HBTU). |
| Low Yield after HF Cleavage | Benzyl cation alkylation of the fluorinated ring. | 1. Increase scavenger load (Anisole/p-Cresol). 2. Use the "Low-High" HF procedure to remove protecting groups via |
| Precipitate in Reaction Vessel | Urea formation from DCC/DIC. | Wash resin with DCM/MeOH/DCM cycles to dissolve urea byproducts. |
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180–193. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5] Tetrahedron, 61(46), 10827-10852. Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[3][6][7][8][9][10][][12][13] Chemical Reviews, 109(6), 2455-2504. Link
-
Qiu, X. L., Meng, W. D., & Qing, F. L. (2004). Synthesis of fluorinated amino acids. Tetrahedron, 60(32), 6711-6745. Link
Sources
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chempep.com [chempep.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. bachem.com [bachem.com]
- 9. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 12. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 13. people.uniurb.it [people.uniurb.it]
Application Notes and Protocols: Strategies for the Deprotection of Boc-2,3-Difluoro-D-Phenylalanine
Introduction: The Significance of Fluorinated Amino Acids in Medicinal Chemistry
In the landscape of modern drug discovery and development, the incorporation of fluorinated amino acids into peptide and small molecule therapeutics has emerged as a powerful strategy to modulate pharmacological properties. The strategic introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall efficacy and pharmacokinetic profile of a drug candidate. Boc-2,3-Difluoro-D-Phenylalanine is a particularly valuable building block, offering a unique substitution pattern on the aromatic ring that can induce favorable conformational constraints and electronic effects.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide and organic synthesis, prized for its stability under a wide range of conditions and its facile removal under acidic conditions.[1][2][3] This application note provides detailed protocols and expert insights into the effective deprotection of Boc-2,3-Difluoro-D-Phenylalanine, a critical step in the synthesis of advanced pharmaceutical intermediates.
Core Principles of Boc Deprotection: An Acid-Labile Strategy
The deprotection of a Boc-protected amine is fundamentally an acid-catalyzed hydrolysis of the carbamate.[1][4] The mechanism proceeds through the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate. This unstable carbamic acid readily decarboxylates to yield the free amine and carbon dioxide.[2][5] The liberated amine is subsequently protonated by the excess acid to form the corresponding salt.
Two of the most robust and widely employed methods for Boc deprotection involve the use of trifluoroacetic acid (TFA) and hydrochloric acid (HCl). The choice between these reagents is often dictated by the substrate's sensitivity to the acidic conditions and the desired final salt form of the amine.
Method 1: Deprotection using Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a highly effective reagent for Boc deprotection due to its strength and volatility, which simplifies its removal during work-up.[6][7] It is typically used in a solution with a scavenger to prevent side reactions caused by the tert-butyl cation.
Mechanism of TFA-Mediated Boc Deprotection
The reaction is initiated by the protonation of the Boc group's carbonyl oxygen by TFA. This is followed by the departure of the stable tert-butyl cation, leading to the formation of a carbamic acid. The carbamic acid intermediate is unstable and spontaneously decomposes into the free amine and carbon dioxide gas.[1][5]
Caption: Workflow for TFA-mediated Boc deprotection.
Detailed Protocol for TFA Deprotection
Materials:
-
Boc-2,3-Difluoro-D-Phenylalanine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger (e.g., anisole or thioanisole, optional but recommended)[8]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Boc-2,3-Difluoro-D-Phenylalanine (1.0 equiv) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
To the solution, add TFA. A common practice is to use a 25-50% solution of TFA in DCM.[6]
-
If the substrate is sensitive to alkylation by the tert-butyl cation, add a scavenger such as anisole (1-2 equiv).[8]
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 30 minutes to 2 hours).[9]
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
The resulting residue, the TFA salt of the amine, can often be used directly in the next step.
-
For isolation of the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize the acid.[10] Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Method 2: Deprotection using Hydrochloric Acid (HCl)
Hydrochloric acid offers a cost-effective and efficient alternative to TFA for Boc deprotection. It is commonly used as a solution in an organic solvent, such as dioxane or methanol.[8][11]
Mechanism of HCl-Mediated Boc Deprotection
Similar to the TFA-mediated process, the deprotection with HCl begins with the protonation of the carbamate. This is followed by the loss of the tert-butyl cation to form the carbamic acid, which then decarboxylates to give the free amine. The final product is the hydrochloride salt of the amine.[12]
Caption: Workflow for HCl-mediated Boc deprotection.
Detailed Protocol for HCl Deprotection
Materials:
-
Boc-2,3-Difluoro-D-Phenylalanine
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected substrate (1.0 equiv) in a minimal amount of 1,4-dioxane.
-
Add the 4 M HCl solution in 1,4-dioxane.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.[9]
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.
-
Alternatively, the solvent can be removed in vacuo to yield the deprotected amine hydrochloride salt.
Comparative Overview of Deprotection Methods
| Parameter | TFA Method | HCl Method |
| Reagent | Trifluoroacetic acid | Hydrochloric acid |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane, Methanol, Ethyl Acetate |
| Concentration | 25-50% TFA in DCM | Typically 4 M HCl in dioxane |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours | 30 minutes - 4 hours |
| Work-up | Evaporation, optional basic wash | Evaporation or precipitation/filtration |
| Product Form | TFA salt | HCl salt |
| Key Advantage | Volatility of TFA simplifies removal | Cost-effective, can be selective |
| Considerations | Potential for trifluoroacetylation side reactions[13] | Less volatile, may require careful drying |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration.[9] | Increase the concentration of the acid or the reaction time. For sterically hindered substrates, gentle heating may be necessary. |
| Poor substrate solubility.[9] | Use a co-solvent to improve solubility. | |
| Side Product Formation | Alkylation of nucleophilic residues by the tert-butyl cation.[8][13] | Add a scavenger such as anisole, thioanisole, or triethylsilane to the reaction mixture. |
| Trifluoroacetylation of the amine.[13] | Use HCl-based methods instead of TFA. | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction mixture. | If the product is a salt, attempt to precipitate it by adding a non-polar solvent like diethyl ether. |
| Emulsion formation during basic work-up.[10] | Add brine to break the emulsion. |
Conclusion
The deprotection of Boc-2,3-Difluoro-D-Phenylalanine is a critical transformation that can be reliably achieved using standard acidic protocols. The choice between TFA and HCl will depend on the specific requirements of the synthetic route, including cost, scalability, and the desired salt form of the final product. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively troubleshoot and optimize these deprotection methods to advance their drug discovery and development programs.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Wikipedia. (2023, October 29). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
Reddit. (2014, June 22). Removal of Boc protecting group as workup?. Retrieved from [Link]
- Taichi, M., Kimura, T., & Nishiuchi, Y. (2009). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. International Journal of Peptide Research and Therapeutics, 15(4), 247–253.
-
Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Retrieved from [Link]
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338–341.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl ?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. genscript.com [genscript.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
Application Note: Boc-2,3-Difluoro-D-Phenylalanine in Medicinal Chemistry
Executive Summary
Boc-2,3-Difluoro-D-Phenylalanine (Boc-2,3-F2-D-Phe-OH) represents a high-value molecular tool for "precision engineering" in peptide drug discovery. Unlike standard amino acids, this building block offers a dual-mechanism advantage:
-
Metabolic Fortress: The D-configuration renders the backbone amide bond invisible to most endogenous proteases (e.g., chymotrypsin), while the fluorine atoms block oxidative metabolism at the aromatic ring.
-
Conformational Locking: The ortho (2-position) fluorine induces specific electronic repulsions and dipole interactions (the "Fluorine Effect"), forcing the side chain into restricted rotameric states (
angles) that can drastically enhance receptor binding affinity.
This guide details the physicochemical rationale, specific medicinal chemistry applications, and a validated protocol for incorporating this residue into peptide sequences with minimal racemization.
Physicochemical Profile & Mechanism[1]
To use this molecule effective, one must understand the "Fluorine Scan" logic.
The Ortho-Fluorine Effect
The 2,3-difluoro substitution pattern is not merely for lipophilicity.
-
Electronic Withdrawal: Fluorine is the most electronegative element.[1] Pulling electron density from the phenyl ring lowers the pKa of the amide proton, potentially strengthening intramolecular hydrogen bonds.
-
Steric/Electrostatic Lock: The fluorine at the 2-position (ortho) creates a steric clash and electrostatic repulsion with the backbone carbonyl oxygen. This restricts the rotation of the side chain, often locking the peptide into a bioactive conformation that mimics the "bound state" of a ligand, reducing the entropic penalty of binding.
Data Summary Table
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Weight | 301.29 g/mol | Slight increase over Phe (165.2 g/mol ) |
| LogP (Lipophilicity) | ~2.5 (Estimated) | Increases membrane permeability vs. native Phe |
| Electronic Effect | Deactivates aromatic ring; prevents oxidation | |
| Proteolytic Stability | High (D-isomer) | Resists Chymotrypsin, Trypsin, and Elastase |
| Racemization Risk | High | Electron-withdrawing ring makes |
Strategic Applications
Application 1: Proteolytic Stability Engineering
Native peptides have half-lives of minutes in plasma. Replacing L-Phe with D-Phe is a standard strategy to stop proteolysis. However, adding the 2,3-difluoro motif adds a second layer of defense:
-
Mechanism: The electron-deficient ring creates a non-standard electrostatic surface potential that repels the catalytic triads of serine proteases.
-
Use Case: GLP-1 analogs, Enkephalins, and antimicrobial peptides (AMPs).
Application 2: Potency Optimization via Pre-Organization
In receptor-ligand interactions, the "induced fit" requires energy. By using Boc-2,3-F2-D-Phe, you "pre-pay" this entropic cost.
-
Mechanism: The ortho-fluorine restricts the
torsion angle to approximately -60° or 180°, often matching the bioactive conformation required by GPCRs.
Decision Logic: When to use Boc-2,3-F2-D-Phe?
Figure 1: Decision matrix for selecting 2,3-difluoro-D-phenylalanine during lead optimization.
Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)
Critical Warning: The electron-withdrawing nature of the difluorophenyl ring makes the
Materials
-
Reagent: Boc-2,3-Difluoro-D-Phe-OH.
-
Resin: MBHA or PAM resin (for Boc chemistry).
-
Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime). Note: Oxyma is superior to HOBt/HOAt for suppressing racemization in electron-deficient amino acids.
-
Solvent: DMF (Anhydrous).
Coupling Protocol (Low-Racemization Method)
This protocol replaces the standard HBTU/DIEA method, which is too basic and promotes racemization for this specific residue.
Step-by-Step Workflow:
-
Resin Preparation: Swell resin in DCM (20 min), then wash with DMF (3x).
-
Activation (Pre-activation is NOT recommended):
-
Dissolve Boc-2,3-F2-D-Phe-OH (3.0 eq relative to resin loading) in minimum DMF.
-
Add Oxyma Pure (3.0 eq).
-
Crucial: Cool the solution to 0°C in an ice bath.
-
Add DIC (3.0 eq).
-
-
Coupling:
-
Immediately add the cold mixture to the resin.
-
Agitate at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2-4 hours.
-
Why? The low temperature during the initial exothermic activation phase prevents base-catalyzed proton abstraction at the
-carbon.
-
-
Monitoring:
-
Perform a Kaiser Test (Ninhydrin). If blue (incomplete), do not use base-mediated recoupling (like HBTU/DIEA). Instead, recouple using HATU/Collidine (Collidine is a weaker base than DIEA/TEA).
-
-
Capping:
-
Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Deprotection (Boc Removal)
-
Reagent: 50% TFA in DCM (v/v).
-
Time: 1 min pre-wash, then 20 min reaction.
-
Scavengers: Not strictly necessary for the fluorine atoms (C-F bond is stable to TFA), but required if the peptide contains Trp, Met, or Tyr.
Workflow Diagram
Figure 2: Optimized coupling workflow to minimize racemization of fluorinated phenylalanines.
Quality Control & Validation
HPLC Analysis
Fluorine significantly alters retention time.
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Expectation: Boc-2,3-F2-D-Phe is more lipophilic than Boc-D-Phe. Expect a shift to higher retention times (later elution).
-
Chiral Analysis: To verify no racemization occurred, use a Chiralpak-IA column or Marfey's reagent derivatization if strict enantiomeric excess (ee%) confirmation is required.
NMR Verification
-
19F-NMR: This is a powerful self-validating tool.
-
2,3-Difluoro pattern will show distinct coupling constants (
typically ~20-25 Hz). -
Integration of 19F signals confirms the presence and integrity of the ring.
-
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade. Chemical Reviews. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed review of Boc/Fmoc stability). Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Source for Oxyma/DIC superiority). Link
-
Chem-Impex International. (2025). Boc-3,4-difluoro-DL-phenylalanine Product Data (Analogous physicochemical data). Link
Sources
Strategic Integration of Boc-2,3-Difluoro-D-Phenylalanine: Manual vs. Automated Synthesis Protocols
Application Note & Technical Guide[1][2]
Executive Summary: The Fluorine Factor in Peptide Engineering
The incorporation of Boc-2,3-Difluoro-D-Phenylalanine (Boc-2,3-F2-D-Phe-OH) represents a critical strategy in modern peptidomimetic drug design.[1] Fluorination of the phenylalanine phenyl ring serves two primary medicinal chemistry objectives:
-
Metabolic Stability: The C-F bond (116 kcal/mol) renders the aromatic ring resistant to oxidative metabolism (e.g., by cytochrome P450s) and increases proteolytic stability of adjacent peptide bonds.
-
Conformational Biasing: The specific 2,3-difluoro substitution pattern alters the quadrupole moment of the aromatic ring, influencing
- stacking interactions and receptor binding affinity.
However, the electronic properties that make this residue valuable also introduce significant synthetic challenges. The electron-withdrawing nature of the fluorine atoms increases the acidity of the
Chemical Profile & Synthetic Challenges[3][4][5]
| Property | Specification | Synthetic Implication |
| Molecular Weight | ~301.3 g/mol | Standard calculation required for equivalents.[1] |
| Electronic Effect | Strong | High Racemization Risk: The |
| Sterics | 2,3-Substitution | Moderate Hindrance: The ortho (2-position) fluorine may sterically interfere with the incoming amine, slowing coupling kinetics. |
| Solubility | Lipophilic | Soluble in DMF/NMP; may require DCM mixtures for optimal resin swelling. |
| Cost | High | Requires high-efficiency coupling protocols to minimize waste (e.g., < 2.0 equivalents). |
Protocol A: Manual Synthesis (The "Precision Control" Method)
Best For: Optimization phases, difficult sequences, and minimizing usage of expensive Boc-2,3-F2-D-Phe-OH.[1]
Core Philosophy
Manual synthesis offers the "Artisan" advantage: real-time feedback.[1] By visually monitoring the reaction progress, you prevent the waste of expensive reagents and avoid extended exposure to basic conditions that promote racemization.
Step-by-Step Workflow
1. Resin Preparation & Swelling [2][3]
-
Resin: MBHA (for amides) or Merrifield (for acids).
-
Swelling: Swell resin in DCM for 30 min, then wash 3x with DMF. Rationale: DCM provides maximum swelling for polystyrene-based resins, exposing internal sites.[1]
2. Deprotection (Boc Removal)
-
Reagent: 50% TFA in DCM (v/v) with 0.5% DTE (scavenger).
-
Cycle: Treat 1x 2 min (flow wash), then 1x 20 min (batch).
-
Wash: DCM (3x), MeOH (1x), DCM (3x).
-
Neutralization: 10% DIEA in DCM (2x 2 min). Critical: Wash thoroughly after neutralization to remove excess base before coupling.
3. Activation (The "Cold Activation" Strategy) To minimize racemization of the 2,3-difluoro-D-Phe, use a pre-activation cycle at reduced temperature.[1]
-
Reagents:
-
Procedure: Dissolve AA and Oxyma in minimal DMF. Cool to 0°C. Add DIC. Stir for 2-3 min.
4. Coupling
-
Add the cold activated mixture to the resin.
-
Agitate at room temperature for 60 minutes.
-
Monitoring: Perform a Kaiser Test (ninhydrin) on a few resin beads.
-
Blue beads: Incomplete coupling → Recouple (Step 5).
-
Yellow/Colorless: Complete → Proceed to wash.
-
5. Recoupling (If Kaiser Positive)
-
Do not use more 2,3-difluoro-Phe immediately.[1]
-
Use a "soft" recoupling with fresh DIC/Oxyma or switch to HATU/TMP (Collidine) for the second shot (1.0 eq) only if necessary.
Protocol B: Automated Synthesis (The "High-Throughput" Method)
Best For: Production scale, routine synthesis, or when labor costs outweigh reagent costs.
Core Philosophy
Automation prioritizes consistency and speed. However, standard "default" protocols often use 4-5 equivalents of amino acid, which is cost-prohibitive for fluorinated analogs.[1] We must program "Critical Stops" or "Single-Shot" optimizations.
Instrument Configuration (e.g., CSBio, CEM Liberty, Protein Technologies)
1. Reagent Setup
-
Bottle A: Boc-2,3-F2-D-Phe-OH (0.2 M in DMF).[1]
-
Activator: 0.5 M HATU in DMF.
-
Base: 2.0 M DIEA in NMP. Warning: High concentration DIEA promotes racemization. Use 1.0 M Collidine (TMP) if the synthesizer allows custom base positions.
2. Programmed Workflow (Modified Cycle)
-
Wash: DMF (5x).
-
Deprotection: 50% TFA/DCM (Standard).[3]
-
Neutralization: 10% DIEA/DCM.
-
The "Fluorine Coupling" Step:
-
Modification: Program a "Pause" or "Manual Add" step for the 2,3-difluoro residue.
-
Reason: Most synthesizers mix AA/Activator/Base simultaneously. For this sensitive residue, we want to minimize base contact time.
-
Action: Manually add the AA (2.5 eq) and DIC/Oxyma solution to the reaction vessel, then resume the "Agitate" phase for 2 hours.
-
Alternative (Fully Auto): Use a "Double Couple" routine with lower equivalents (1.5 eq + 1.5 eq) rather than one massive 5 eq shot.
-
3. Temperature Control
-
Microwave Synthesizers: DISABLE microwave heating for this specific coupling step.
-
Rationale: Heating a fluorinated D-amino acid with base (DIEA) is a guarantee for racemization.[1] Couple at Room Temperature (RT) or max 40°C.
Comparative Analysis: The Verdict
| Feature | Manual Synthesis | Automated Synthesis |
| Reagent Efficiency | High (Can use ~1.5 - 2.0 eq) | Low to Medium (Defaults to 4-5 eq; requires optimization) |
| Racemization Control | Superior (Cold activation, base-free options) | Variable (Risk of heating/base exposure if not programmed correctly) |
| Throughput | Low (1-4 peptides/day) | High (10+ peptides/day) |
| Labor Intensity | High (Requires constant attention) | Low (Walk-away capability) |
| Data Integrity | Qualitative (Kaiser Test) | Quantitative (UV Monitoring on some units) |
Visualizing the Science
Diagram 1: Racemization Risk & Activation Pathway
This diagram illustrates why the 2,3-difluoro substitution increases racemization risk via the oxazolone pathway, necessitating the specific protocols above.
Caption: Mechanism of base-catalyzed racemization via oxazolone formation.[1][2] The electron-withdrawing fluorine atoms stabilize the deprotonated intermediate, increasing the risk during slow activation.
Diagram 2: Decision Matrix (Manual vs. Auto)
A logical workflow to assist in choosing the correct methodology based on project constraints.
Caption: Decision tree for selecting the optimal synthesis strategy based on scale and cost constraints.
References
-
CSBio. (2023). Research Scale Peptide Synthesizer Comparison - Manual or Fully Automated? Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
-
MDPI. (2023). Epimerisation in Peptide Synthesis: Mechanisms and Control. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹⁹F NMR Characterization of Boc-2,3-Difluoro-D-Phenylalanine: A Comparative Analysis
For researchers, scientists, and drug development professionals, the incorporation of fluorinated amino acids into peptides and proteins offers a powerful tool for probing molecular structure, dynamics, and interactions.[1][2][3] The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 (¹⁹F) nucleus, including its 100% natural abundance, high gyromagnetic ratio, and exquisite sensitivity to its local chemical environment, make it an exceptional spectroscopic probe.[4][5][6] This guide provides an in-depth technical overview and comparative analysis of the ¹⁹F NMR characterization of N-tert-butyloxycarbonyl-2,3-difluoro-D-phenylalanine (Boc-2,3-Difluoro-D-Phenylalanine), a valuable building block in medicinal chemistry.
We will delve into the principles of ¹⁹F NMR, provide a detailed experimental protocol for data acquisition, and present a comparative analysis of its spectral features against other common fluorinated phenylalanine analogs. This guide is designed to equip you with the foundational knowledge and practical insights necessary to leverage ¹⁹F NMR spectroscopy in your research.
The Significance of Fluorinated Amino Acids in Drug Discovery
The introduction of fluorine atoms into amino acids can profoundly influence the conformational preferences, metabolic stability, and binding affinity of peptides and proteins.[7] This has made fluorinated amino acids highly sought-after components in the design of novel therapeutics. ¹⁹F NMR spectroscopy serves as a background-free analytical technique to study these fluorinated biomolecules, providing invaluable information on ligand binding, protein folding, and conformational changes.[5][8][9]
Fundamentals of ¹⁹F NMR Spectroscopy
The ¹⁹F nucleus possesses a spin of 1/2 and is 100% naturally abundant, making it highly amenable to NMR studies.[4][6] A key feature of ¹⁹F NMR is its vast chemical shift range, which can span over 800 ppm.[4] This large dispersion minimizes signal overlap and enhances the sensitivity of the ¹⁹F nucleus to subtle changes in its electronic environment.[8] For organofluorine compounds, the chemical shifts of fluorine atoms attached to aromatic rings typically appear between -110 and -180 ppm relative to the common reference standard, trichlorofluoromethane (CFCl₃).[10]
Spin-spin coupling (J-coupling) is another critical parameter in ¹⁹F NMR.[11] ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants provide valuable information about the connectivity and spatial relationships between nuclei.[4][11] These couplings can be observed through bonds over several bonds (e.g., ³J, ⁴J, and even ⁵J) and, in some cases, through space.[4][12]
Experimental Protocol: Acquiring a ¹⁹F NMR Spectrum of Boc-2,3-Difluoro-D-Phenylalanine
This section provides a step-by-step methodology for acquiring a high-quality ¹⁹F NMR spectrum. The causality behind each experimental choice is explained to ensure a robust and reproducible workflow.
Sample Preparation
-
Analyte: Weigh approximately 5-10 mg of Boc-2,3-Difluoro-D-Phenylalanine. Rationale: This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Solvent: Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Rationale: Deuterated solvents are used to avoid a large solvent signal in ¹H NMR and for the deuterium lock signal which stabilizes the magnetic field. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Internal Standard: Add a small amount of an internal reference standard. While CFCl₃ is the primary reference (0 ppm), it is volatile. A common secondary standard is trifluoroacetic acid (TFA) at -76.55 ppm or hexafluorobenzene (C₆F₆) at -164.9 ppm.[13] Rationale: An internal standard provides a precise reference for chemical shifts, allowing for accurate comparisons between different samples and experiments.
-
Filtration: Filter the sample into a clean 5 mm NMR tube. Rationale: Filtration removes any particulate matter that could degrade spectral resolution.
Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Nucleus | ¹⁹F | The nucleus of interest. |
| Pulse Program | Standard 1D pulse-acquire | A simple and robust sequence for routine ¹⁹F NMR. |
| Transmitter Frequency Offset | Centered in the aromatic fluorine region (~ -120 to -150 ppm) | Placing the transmitter offset in the region of interest minimizes artifacts and ensures uniform excitation. |
| Spectral Width | ~200-250 ppm (e.g., 100,000 Hz on a 500 MHz spectrometer) | A wide spectral width is initially used to ensure all fluorine signals are captured.[14] |
| Acquisition Time | 1-2 seconds | A longer acquisition time provides better resolution. |
| Relaxation Delay (d1) | 2-5 seconds | Allows for sufficient relaxation of the nuclei between scans, leading to more accurate signal integration. |
| Pulse Angle | 30-45 degrees | A smaller flip angle can be used to shorten the relaxation delay and increase the number of scans in a given time, improving sensitivity. |
| Number of Scans | 16-64 (or more for dilute samples) | Signal-to-noise ratio improves with the square root of the number of scans. |
| Decoupling | ¹H decoupling (optional) | Proton decoupling simplifies the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets or simpler multiplets arising only from ¹⁹F-¹⁹F couplings.[4] |
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3-0.5 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis using the internal standard.
-
Integration: Integrate the signals to determine the relative ratios of different fluorine environments.
Experimental Workflow for ¹⁹F NMR Characterization
Caption: The relationship between molecular structure and NMR spectral parameters.
Conclusion
¹⁹F NMR spectroscopy is an indispensable tool for the characterization of fluorinated molecules like Boc-2,3-Difluoro-D-Phenylalanine. The unique spectral fingerprint provided by ¹⁹F chemical shifts and J-coupling constants allows for unambiguous structural elucidation and provides a sensitive handle for monitoring molecular interactions. By understanding the principles of ¹⁹F NMR and following a robust experimental protocol, researchers can effectively utilize this technique to advance their drug discovery and development efforts. This guide provides a solid foundation for the application of ¹⁹F NMR in the analysis of this and other fluorinated amino acids, empowering scientists to harness the full potential of this powerful analytical method.
References
- Messerle, B. A. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(11), 2531-2536.
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- Barb, S., & Plevin, M. J. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1089-1097.
- Orton, H. W., et al. (2021). Through-Space Scalar ¹⁹F–¹⁹F Couplings between Fluorinated Non-Canonical Amino Acids for the Detection of Specific Contacts in Proteins. ChemRxiv.
- Messerle, B. A. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(11), 2531-2536.
-
University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. Retrieved from [Link]
- Pomerantz, J. L. (2014). Using ¹⁹F NMR to Probe Biological Interactions of Proteins and Peptides. Biochemistry, 53(18), 2945-2955.
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). F19 detection. Retrieved from [Link]
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12764-12772.
- Pomerantz, J. L. (2014). Using ¹⁹F NMR to Probe Biological Interactions of Proteins and Peptides. Biochemistry, 53(18), 2945-2955.
- Experimental conditions used for ¹⁹F solid state NMR spectroscopy. The Royal Society of Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Fluorine-19 NMR Experiments.
- Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides.
- Rapid Quantification of Protein-Ligand Binding via ¹⁹F NMR Lineshape Analysis. Biophysical Journal, 118(5), 1083-1093.
- Contreras, R. H., & Peralta, J. E. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation.
- Streit, J. O., et al. (2025). Rational design of 19F NMR labelling sites to probe protein structure and interactions.
- Roberts, G. C. K. (2001). Fluorine NMR.
- Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society, 145(36), 19823-19830.
-
Wikipedia. (2023). J-coupling. Retrieved from [Link]
- Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Magnetochemistry, 6(2), 23.
- Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison.
- Small, but powerful and attractive: ¹⁹F in biomolecular NMR. Journal of Biomolecular NMR, 75(8-9), 303-311.
- Fluorine labeling of proteins for NMR studies. Methods in Enzymology, 339, 250-262.
- Genetic Encoding of Fluorinated Analogues of Phenylalanine for ¹⁹F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors, 10(4), 1145-1153.
- Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein ¹⁹F NMR. Chemistry – A European Journal, 25(59), 13495-13499.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 7. addi.ehu.es [addi.ehu.es]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 11. J-coupling - Wikipedia [en.wikipedia.org]
- 12. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 13. colorado.edu [colorado.edu]
- 14. F19 detection [nmr.chem.ucsb.edu]
Comprehensive Guide to Chiral Purity Analysis of Boc-2,3-Difluoro-D-Phenylalanine
Executive Summary
Boc-2,3-Difluoro-D-Phenylalanine is a critical building block in the synthesis of metabolically stable peptides and peptidomimetics. The incorporation of fluorine atoms at the 2 and 3 positions of the phenyl ring alters the electronic properties (
This guide compares the two dominant analytical strategies: Direct Chiral HPLC (the gold standard for process control) and Indirect Derivatization (Marfey’s Method). While Marfey’s method is robust for complex biological matrices, this guide demonstrates why Direct Normal-Phase Chiral HPLC is the superior choice for assessing the optical purity of the raw material due to its speed, non-destructive nature, and elimination of racemization risks during sample preparation.
Comparative Analysis: Direct HPLC vs. Indirect Derivatization
The choice of method depends on the stage of development and the sample matrix. For a raw material or intermediate like Boc-2,3-Difluoro-D-Phe, the workflow efficiency is paramount.
Table 1: Strategic Comparison of Analytical Methodologies
| Feature | Method A: Direct Chiral HPLC (Recommended) | Method B: Marfey's Method (Alternative) |
| Principle | Direct interaction with Chiral Stationary Phase (CSP). | Derivatization with chiral reagent (e.g., FDAA) |
| Sample Prep | Minimal: Dissolve and inject. | Complex: Hydrolysis (removes Boc) |
| Racemization Risk | None: Non-destructive analysis. | Moderate: High risk during acid hydrolysis of the Boc group. |
| Turnaround Time | < 30 minutes. | > 4 hours (including reaction time). |
| Sensitivity | Good (UV @ 254 nm). | Excellent (Fluorescence detection possible). |
| Cost per Sample | Low (after column investment). | High (expensive reagents + labor). |
| Best Use Case | QC of raw materials; Process monitoring. | Trace analysis in biological fluids (plasma/urine). |
Deep Dive: Direct Chiral HPLC Method Development
The "Product" Focus: Polysaccharide-Based CSPs
For N-protected amino acids like Boc-2,3-Difluoro-D-Phe, Polysaccharide-based columns (Amylose or Cellulose derivatives) under Normal Phase conditions are the industry standard. The separation relies on a "three-point interaction" model involving:
-
Hydrogen Bonding: Between the carbamate (Boc) and amide moieties of the CSP.
- Interactions: Between the fluorinated phenyl ring and the aromatic groups of the CSP.
-
Steric Inclusion: The fit of the analyte into the chiral cavities of the polymer.
Critical Insight (Expertise): The 2,3-difluoro substitution increases the electron deficiency of the phenyl ring. This often enhances
Recommended Columns
-
Primary Screen: Chiralpak AD-H (Amylose-based) or Chiralpak IA (Immobilized Amylose).
-
Secondary Screen: Chiralcel OD-H (Cellulose-based) or Chiralpak IB .
Visualizing the Decision Logic
The following diagram outlines the systematic approach to method development for this specific compound.
Figure 1: Decision tree for developing a chiral HPLC method for N-protected fluorinated amino acids.
Validated Experimental Protocol
Objective: To determine the Enantiomeric Excess (ee%) of Boc-2,3-Difluoro-D-Phenylalanine.
Reagents & Equipment[1][2][3][4]
-
HPLC System: Agilent 1200/1260 or equivalent with UV-Vis/DAD detector.
-
Column: Chiralpak AD-H (
mm, 5 m).[1] -
Mobile Phase A: n-Hexane (HPLC Grade).
-
Mobile Phase B: Isopropanol (IPA) + 0.1% Trifluoroacetic Acid (TFA).
-
Note: TFA is mandatory. Without it, the free carboxylic acid will ionize, causing severe peak tailing and loss of resolution.
-
Step-by-Step Methodology
-
Preparation of Mobile Phase:
-
Mix Hexane and IPA in a 90:10 (v/v) ratio initially.
-
Add TFA to the IPA portion before mixing, or add to the final mixture to achieve 0.1% v/v .
-
Degas by ultrasonication for 10 minutes.
-
-
Sample Preparation:
-
Weigh 1.0 mg of Boc-2,3-Difluoro-D-Phe.
-
Dissolve in 1.0 mL of Mobile Phase (or 100% IPA if solubility is low in hexane).
-
Filter through a 0.45
m PTFE syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C (Ambient).
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide bond).
-
Injection Volume: 5–10
L.
-
-
System Suitability Testing:
-
Inject a racemic standard (DL-mixture) to establish the separation window.
-
Calculate Resolution (
) and Selectivity ( ). -
Target:
(Baseline resolution).
-
Expected Performance Data
The following data represents typical separation characteristics for Boc-fluorinated phenylalanines on polysaccharide columns.
| Parameter | Value | Notes |
| Retention Time ( | ~6.5 min | Elution order may reverse depending on CSP. |
| Retention Time ( | ~8.2 min | D-isomer is the target analyte. |
| Selectivity Factor ( | 1.2 – 1.4 | Sufficient for quantitation of 0.1% impurity. |
| Resolution ( | > 2.0 | High reliability. |
| Tailing Factor ( | 1.1 | Controlled by TFA additive. |
Mechanistic Insight: Why Fluorine Matters
The presence of fluorine atoms on the phenyl ring is not merely a structural modification; it fundamentally alters the interaction with the Chiral Stationary Phase.
-
Electronic Effect: Fluorine is highly electronegative, reducing the electron density of the phenyl ring. This makes the ring a better
-acceptor. -
Separation Consequence: If the CSP contains electron-rich aromatic groups (like the 3,5-dimethylphenyl group in Chiralpak AD), the
interaction is strengthened compared to non-fluorinated Phe. This often leads to increased retention times and potentially enhanced selectivity if the fluorine atoms dock into a specific pocket of the chiral selector.
Figure 2: Three-point interaction model driving the chiral recognition of Boc-2,3-Difluoro-D-Phe.
References
-
Daicel Corporation. Chiral Column Selection Guide for Amino Acids. Retrieved from [Link]
-
Ilisz, I., et al. (2022).
-phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases.[3] Journal of Chromatography A. Retrieved from [Link] -
Bhushan, R., & Martens, J. Marfey's reagent for chiral amino acid analysis: A review. Biomedical Chromatography. Retrieved from [Link]
-
Phenomenex. Chiral HPLC Separations: Method Development Guide. Retrieved from [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective high-performance liquid chromatographic separation of fluorinated ß- phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases: Enantioselective separation of fluorinated ß-phenylalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Crystal Structure Analysis of Peptides Containing Boc-2,3-Difluoro-D-Phe
For researchers, scientists, and drug development professionals navigating the nuanced world of peptide engineering, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, fluorinated amino acids stand out for their profound ability to modulate peptide conformation, stability, and biological activity. This guide provides an in-depth comparative analysis of the structural implications of incorporating Boc-2,3-Difluoro-D-Phe into peptides.
While a specific crystal structure for a peptide containing Boc-2,3-Difluoro-D-Phe is not publicly available at the time of this writing, this guide will leverage established principles and experimental data from closely related fluorinated phenylalanine analogues to provide a robust predictive analysis. By comparing the crystal structures of peptides containing non-fluorinated phenylalanine and various monofluorinated and difluorinated isomers, we can elucidate the likely conformational and packing effects of the 2,3-difluoro substitution pattern. This analysis will serve as a critical resource for researchers designing and developing novel peptide-based therapeutics.
The Allure of Fluorine in Peptide Chemistry
The strategic replacement of hydrogen with fluorine, the most electronegative element, imparts unique stereoelectronic properties with minimal steric perturbation.[1] This "fluorine effect" can lead to:
-
Enhanced Thermal and Proteolytic Stability: Fluorination can preorganize peptide conformations and increase hydrophobicity, leading to greater resistance to degradation.[2]
-
Modulated Receptor Binding: The altered electrostatic potential of the fluorinated aromatic ring can fine-tune interactions with biological targets, potentially enhancing binding affinity and specificity.
-
Probing Molecular Interactions: The 19F nucleus serves as a sensitive NMR probe for detailed structural and dynamic studies in solution.[1]
The 2,3-difluoro substitution pattern on the phenylalanine ring is of particular interest due to the combined electron-withdrawing effects of the ortho and meta fluorine atoms, which can significantly influence the electronic distribution of the aromatic ring and its interaction with the peptide backbone and surrounding molecules.
Comparative Crystal Structure Analysis: Phenylalanine vs. Fluorinated Analogues
To predict the structural impact of Boc-2,3-Difluoro-D-Phe, we will compare the crystallographic data of peptides containing non-fluorinated L- and D-phenylalanine with those containing various fluorinated analogues.
Baseline: Peptides with Non-Fluorinated Phenylalanine
Peptides containing the parent amino acid, phenylalanine, adopt a wide range of conformations, including β-turns, and 310-helices, and extended structures, largely dictated by the surrounding amino acid sequence and crystallization conditions.[3] The crystal packing is typically governed by a network of hydrogen bonds involving the peptide backbone, as well as hydrophobic interactions of the phenyl rings.
Impact of Monofluorination
The introduction of a single fluorine atom onto the phenyl ring can already induce significant changes in peptide conformation and packing. The position of the fluorine atom is critical in determining these effects.
-
Orthofluorination (2-F-Phe): Can influence the torsion angle of the side chain (χ1) due to steric interactions with the peptide backbone.
-
Metafluorination (3-F-Phe): Primarily alters the electrostatic potential of the ring.
-
Parafluorination (4-F-Phe): Can participate in specific interactions, such as C-F···H-N hydrogen bonds, influencing crystal packing.
Studies on tripeptides have shown that the isomers of monofluorinated phenylalanine can nucleate different types of β-turns and lead to distinct supramolecular assemblies in the solid state.[4]
Extrapolating to 2,3-Difluorination
Based on the observations from monofluorinated analogues, the incorporation of Boc-2,3-Difluoro-D-Phe is anticipated to have the following structural consequences:
-
Conformational Rigidity: The combined steric and electronic effects of the two fluorine atoms are likely to restrict the conformational freedom of the side chain, leading to a more defined peptide backbone conformation.
-
Altered Intermolecular Interactions: The highly electron-deficient nature of the 2,3-difluorophenyl ring will significantly alter its stacking interactions and propensity to form halogen bonds or other non-covalent interactions within the crystal lattice.
-
Modified Crystal Packing: The unique electronic and steric profile of 2,3-difluorophenylalanine will likely lead to novel crystal packing arrangements that differ significantly from both the non-fluorinated and monofluorinated counterparts.
Experimental Protocols
For researchers embarking on the structural analysis of peptides containing Boc-2,3-Difluoro-D-Phe, the following experimental workflows provide a validated starting point.
Synthesis of Peptides Containing Boc-2,3-Difluoro-D-Phe
The incorporation of Boc-2,3-Difluoro-D-Phe into a peptide sequence is typically achieved through solid-phase peptide synthesis (SPPS).
Step-by-Step SPPS Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin) in a suitable solvent like dichloromethane (DCM).
-
First Amino Acid Coupling: Attach the C-terminal protected amino acid to the resin.
-
Deprotection: Remove the temporary protecting group (e.g., Fmoc) from the N-terminus of the attached amino acid using a solution of piperidine in dimethylformamide (DMF).
-
Coupling of Boc-2,3-Difluoro-D-Phe:
-
Dissolve Boc-2,3-Difluoro-D-Phe and a coupling agent (e.g., HBTU/HOBt) in a solvent like DMF.
-
Add a base (e.g., DIPEA) to activate the carboxylic acid.
-
Add the activated amino acid solution to the resin and allow it to react.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent like acetic anhydride.
-
Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Diagram of the SPPS Workflow:
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Boc-2,3-Difluoro-D-Phe.
Crystallization of Fluorinated Peptides
Obtaining high-quality crystals suitable for X-ray diffraction is a critical and often challenging step.
Step-by-Step Crystallization Protocol:
-
Peptide Purity: Ensure the peptide is of high purity (>95%), as impurities can significantly hinder crystallization.
-
Solubility Screening: Determine the solubility of the peptide in a range of buffers and solvents.
-
Crystallization Screening:
-
Use commercially available sparse-matrix screening kits that cover a wide range of pH, precipitants, and additives.
-
Employ vapor diffusion methods (hanging drop or sitting drop) for screening. Set up drops with a 1:1 ratio of peptide solution to screen solution.
-
-
Optimization of Initial Hits:
-
Once initial crystals (or "hits") are identified, systematically vary the concentrations of the precipitant, buffer pH, and peptide.
-
Consider additives such as salts, organic solvents, or detergents to improve crystal quality.
-
Micro-seeding can be employed to promote the growth of larger, more well-ordered crystals.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals using a small loop.
-
Briefly soak the crystal in a cryo-protectant solution (often the mother liquor supplemented with a cryo-agent like glycerol or ethylene glycol) to prevent ice formation during X-ray data collection at cryogenic temperatures.
-
Flash-cool the crystal in liquid nitrogen.
-
Diagram of the Crystallization Workflow:
Caption: A typical workflow for the crystallization of fluorinated peptides.
Comparative Data Summary
The following table summarizes hypothetical but expected crystallographic data for a model tripeptide containing Phenylalanine and its fluorinated analogues. This data is intended to illustrate the potential differences that could be observed.
| Parameter | Boc-D-Phe-Ala-Ile-OMe | Boc-D-4-F-Phe-Ala-Ile-OMe (Alternative 1) | Boc-D-2,3-diF-Phe-Ala-Ile-OMe (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P21 | P212121 | P1 |
| Unit Cell (Å) | a=10.2, b=15.5, c=9.8, β=105° | a=8.5, b=12.1, c=20.4 | a=7.9, b=9.2, c=11.5, α=95°, β=102°, γ=88° |
| Conformation | Type II' β-turn | Extended Conformation | Distorted β-turn |
| Key H-Bonds | i to i+3 backbone H-bond | Intermolecular backbone H-bonds | Both intra- and intermolecular H-bonds |
| Packing Motif | Herringbone packing of Phe rings | π-stacking with C-F···H interactions | Layered structure with segregated fluorinated rings |
Conclusion and Future Directions
The incorporation of Boc-2,3-Difluoro-D-Phe into peptides represents a compelling strategy for the development of novel therapeutics with enhanced stability and tailored biological activity. While direct crystallographic evidence remains to be reported, a comparative analysis of related fluorinated phenylalanine-containing peptides provides a strong predictive framework for understanding its structural impact. The ortho-meta difluorination pattern is expected to impose significant conformational constraints and lead to unique crystal packing driven by altered electronic properties.
Future experimental work should focus on the synthesis and crystallization of peptides containing Boc-2,3-Difluoro-D-Phe to validate these predictions. The resulting crystal structures will be invaluable for establishing definitive structure-activity relationships and for the rational design of next-generation peptide-based drugs. This guide provides the foundational knowledge and experimental workflows to empower researchers in this exciting and rapidly advancing field.
References
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Sharma, A., Goswami, S., Rajagopalan, R., & Konar, A. D. (2015). Supramolecular heterogeneity in β-turn forming synthetic tripeptides nucleated by isomers of fluorinated phenylalanine and aib as corner residues. CrystEngComm, 17(40), 7753-7761.
- Das, C., Raghothama, S., & Balaram, P. (1997). A designed 3(10)-helical heptapeptide containing alpha,beta-dehydrophenylalanine residues. Biopolymers, 41(1), 97-105.
- Salomone-Stagni, M., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Physical Chemistry B, 126(46), 9475–9488.
- Galles, C., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.
Sources
- 1. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRIME PubMed | Design of specific structures using alpha,beta-dehydro-phenylalanine residues: synthesis, crystal structure, and molecular conformation of Boc-L-Val-delta Phe-delta Phe-L-Val-delta Phe-delta Phe-L-Val-OCH3, a 3(10)-helical heptapeptide [unboundmedicine.com]
- 4. researchgate.net [researchgate.net]
Comparative Guide: Hydrophobicity of 2,3-Difluorophenylalanine vs. Non-Fluorinated Phenylalanine
Executive Summary: The Paradox of "Polar Hydrophobicity"
For drug development professionals and protein engineers, the substitution of Phenylalanine (Phe) with 2,3-difluorophenylalanine (2,3-F2-Phe) represents more than a simple increase in lipophilicity. While conventional wisdom suggests that fluorination increases hydrophobicity (the "fluorous effect"), 2,3-F2-Phe introduces a distinct physicochemical phenomenon known as Polar Hydrophobicity .
Unlike the non-fluorinated Phe (which is purely hydrophobic and aromatic) or the 4-fluorophenylalanine (which is simply more hydrophobic), the 2,3-substitution pattern creates a significant permanent molecular dipole (~2.5 D) while maintaining a hydrophobic surface area. This allows 2,3-F2-Phe to be buried in hydrophobic cores while simultaneously engaging in specific, directional electrostatic interactions (orthogonal multipolar interactions) that native Phe cannot support.
Key Takeaway: Use 2,3-F2-Phe not just to increase burial, but to lock conformation through dipole alignment.
Scientific Deep Dive: Physicochemical Comparison
Dipole Moments & Electronic Character
The most critical differentiator is the electronic distribution. The ortho positioning of the two fluorine atoms in 2,3-F2-Phe creates a strong, additive dipole vector, whereas the C-H bonds in native Phe result in a negligible dipole.
Table 1: Electronic Properties of Side Chain Analogs
| Property | Phenylalanine (Analog: Toluene) | 2,3-Difluorophenylalanine (Analog: 2,3-Difluorotoluene) | Impact on Drug/Protein Design |
| Dipole Moment ( | ~0.37 D | ~2.50 D | 2,3-F2-Phe can participate in strong dipole-dipole stacking. |
| Quadrupole Moment | Negative ( | Positive/Altered | Inverts the electronic character of the ring face (electron-deficient). |
| Van der Waals Volume | ~105 ų | ~115 ų | Slight steric increase; usually tolerated in Phe pockets. |
| Polarizability | High | Lower | Fluorine tightens electron density, reducing dispersive interactions slightly. |
Hydrophobicity (LogP) Analysis
Contrary to the assumption that "more fluorine = more hydrophobic," the strong dipole of the 2,3-substitution attenuates the global lipophilicity compared to other fluorinated isomers (like 2,4,6-trifluoro).
Table 2: Comparative Lipophilicity (LogP)
| Compound | LogP (Octanol/Water) | Solubility Characteristic |
| Toluene (Phe Sidechain) | 2.73 | Standard hydrophobic baseline. |
| 2,3-Difluorotoluene | ~2.50 (Computed) | Slightly less lipophilic than expected due to polarity of the dipole. |
| 4-Fluorotoluene | 2.85 | More lipophilic (classic fluorous effect). |
| Pentafluorotoluene | 3.45 | Highly lipophilic (perfluorination effect). |
Note: While the local C-F bonds are hydrophobic (fluorous), the macroscopic partitioning (LogP) of the 2,3-isomer is tempered by its polarity. This makes it an ideal "stealth" residue—soluble enough for bioavailability but hydrophobic enough for core burial.
Decision Framework: When to Use Which Analog?
The following decision tree illustrates the logical flow for selecting between Phe, 4-F-Phe, and 2,3-F2-Phe based on structural goals.
Caption: Decision logic for selecting fluorinated phenylalanine analogs. 2,3-F2-Phe is prioritized when conformational restriction via electrostatic anchoring is required.
Experimental Protocols (Self-Validating)
Protocol A: Measuring Relative Hydrophobicity via RP-HPLC
Objective: Determine the precise hydrophobicity index of 2,3-F2-Phe relative to Phe in a relevant buffer system.
Methodology:
-
Column Selection: C18 Reverse-Phase column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
Buffer A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).
-
Buffer B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
-
Standardization (Self-Validation Step):
-
Prepare a mixture containing Glycine (Reference 0), Phenylalanine (Standard), and Tryptophan (High Hydrophobicity Control).
-
Run a linear gradient (5% B to 95% B over 20 min).
-
Validation Criteria: Phe must elute before Trp. If not, check column integrity or organic modifier quality.
-
-
Measurement:
-
Inject 10 µL of 1 mM 2,3-F2-Phe.
-
Record Retention Time (
). -
Calculate the Capacity Factor (
) : (Where is the void time, determined by injecting Uracil or Sodium Nitrate).
-
-
Data Interpretation:
-
If
: The analog is more hydrophobic in this specific pH context. -
If
: The dipole effect is counteracting the fluorous surface area.
-
Protocol B: Assessing Protein Stability via Thermal Shift Assay (DSF)
Objective: Quantify the stabilizing effect (
Methodology:
-
Sample Prep: Express and purify Wild Type (WT) protein and the 2,3-F2-Phe mutant. Dilute to 5 µM in assay buffer.
-
Dye: Add SYPRO Orange (5000x stock) to a final concentration of 5x.
-
Instrument: qPCR machine (e.g., Bio-Rad CFX96) utilizing the FRET/HEX channel.
-
Ramp: 25°C to 95°C at 0.5°C/30 seconds.
-
Validation (Internal Control):
-
Include a "No Protein" control (Buffer + Dye) to ensure no background fluorescence increase.
-
Include a known destabilizing mutant (if available) or high-salt condition to verify assay sensitivity.
-
-
Analysis:
-
Calculate the first derivative of fluorescence (
). -
The peak of the derivative is the Melting Temperature (
). - .
-
Expectation: A positive
(> 2°C) indicates successful core packing and favorable dipole interactions.
-
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Biffinger, J. C., Kim, H. W., & DiMagno, S. G. (2004).[1] The Polar Hydrophobicity of Fluorinated Compounds. ChemBioChem, 5(5), 622-627.[1] Link
- Salonen, L. M., et al. (2011). Fluorine Scans for Probing Protein Stability. ChemBioChem, 12, 602-610. (Discusses -F3a and core packing).
-
PubChem. (2025).[2] 2,3-Difluorotoluene Compound Summary. National Library of Medicine. Link
-
NIST Chemistry WebBook. (2025). 1,2-Difluorobenzene Dipole Moment Data. National Institute of Standards and Technology. Link
Sources
Spectroscopic Validation & Integration Guide: Boc-2,3-Difluoro-D-Phenylalanine
This guide outlines the technical validation and integration protocols for Boc-2,3-Difluoro-D-Phenylalanine (Boc-2,3-F
Executive Summary
The incorporation of 2,3-Difluoro-D-Phenylalanine represents a high-value strategy for modulating peptide pharmacokinetics. Unlike the common 4-fluoro (para) substitution, the 2,3-difluoro (ortho/meta) motif provides a dual metabolic blockade against cytochrome P450 oxidation while introducing a distinct
However, the integration of this residue presents specific challenges: steric occlusion at the 2-position (ortho) significantly retards acylation rates compared to native Phenylalanine. This guide provides the validated spectroscopic checkpoints and optimized coupling protocols required to ensure sequence fidelity.
Part 1: The Comparative Landscape
The selection of the 2,3-difluoro isomer over alternatives is driven by specific electronic and steric requirements.
| Feature | Native Boc-D-Phe | Boc-4-Fluoro-D-Phe | Boc-2,3-Difluoro-D-Phe |
| Electronic Character | Neutral | Electron-withdrawing (Para) | Strongly Electron-withdrawing (Ortho/Meta) |
| Steric Profile | Standard | Minimal perturbation | High steric clash (Ortho-F) |
| Metabolic Stability | Low (P450 labile) | Moderate (Para-block) | High (Ortho/Meta-block) |
| None | Single Singlet/Triplet | Distinct Doublet of Doublets (Coupled) | |
| Coupling Kinetics | Fast ( | Fast ( | Slow ( |
Key Insight: The 2-position fluorine atom imposes a steric penalty during the formation of the tetrahedral intermediate in amide bond formation. Standard protocols must be modified to prevent deletion sequences.
Part 2: Spectroscopic Validation Framework
The "Gold Standard" for validating the integration of Boc-2,3-F
Method A: F NMR Validation (The Fingerprint)
Unlike 4-F-Phe (which appears as a singlet or triplet decoupled), 2,3-F
-
Instrument: 400 MHz+ NMR (probe tuned to
F). -
Solvent: DMSO-
or CD OD (Peptide dependent). -
Reference: CFCl
(0 ppm) or TFA (-76.5 ppm).
Diagnostic Criteria:
-
Signal Count: You must observe two distinct signals in the aromatic region (typically -135 to -145 ppm vs CFCl
). -
Splitting Pattern: Each signal should appear as a doublet (or doublet of multiplets) due to the ortho-fluorine coupling.
-
Integration: 1:1 ratio between the two fluorine peaks.
Method B: Mass Spectrometry (QC Check)
-
Target Mass Shift: +36.0 Da relative to native Phenylalanine (H
F substitution = 19 - 1 = 18; ). -
Isotopic Pattern: Fluorine is monoisotopic (
F = 100%). The isotopic envelope should not show the complex splitting seen with chlorinated or brominated compounds.
Part 3: Experimental Protocol (Boc-SPPS Integration)
Pre-requisite: This protocol assumes a standard Boc-chemistry workflow (TFA deprotection).
Activation Strategy
Due to the electron-withdrawing nature of the fluorine ring and the ortho-steric hindrance, standard DCC/HOBt coupling is often insufficient.
-
Recommended Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HCTU.
-
Base: DIEA (Diisopropylethylamine).
Step-by-Step Coupling Workflow
-
Resin Preparation: Swell Boc-aminoacyl-resin in DCM for 20 min, then wash with DMF.
-
Deprotection: Treat with 50% TFA/DCM (2
1 min, 1 30 min). Wash thoroughly with DCM (5x) and 5% DIEA/DMF (neutralization). -
Activation Cocktail (Prepare immediately before use):
-
Boc-2,3-F
-D-Phe (4.0 eq) -
HATU (3.9 eq)
-
DIEA (8.0 eq)
-
Solvent: Anhydrous DMF (concentration 0.1 – 0.2 M).
-
-
Coupling: Add cocktail to resin. Shake at room temperature for 2 hours (Standard Phe is 45 min).
-
Monitoring: Perform Kaiser Test (Ninhydrin).
-
If Blue (Positive):Do NOT proceed. Perform a second coupling (Re-couple) using fresh reagents for 1 hour.
-
If Colorless (Negative): Proceed to capping/next step.
-
Visualization of Logic Flow
The following diagram illustrates the critical decision pathways for integrating this specific fluorinated residue.
Figure 1: Optimized workflow for Boc-2,3-Difluoro-D-Phe integration, emphasizing the mandatory QC loop due to steric hindrance.
Part 4: Comparative Data & Validation Logic
When analyzing the final product, use this comparison table to verify that the 2,3-difluoro variant was correctly incorporated and not confused with other isomers (e.g., 2,4-difluoro or 4-fluoro).
Table 1: NMR & Kinetic Comparison
| Parameter | Boc-2,3-Difluoro-D-Phe | Boc-2,4-Difluoro-D-Phe | Boc-4-Fluoro-D-Phe |
| 2 distinct signals | 2 distinct signals | 1 signal | |
| Coupling Pattern | Strong F-F coupling ( | Weak/No F-F coupling ( | No F-F coupling |
| Approx. Shift ( | -138 to -142 ppm | -110 (p) & -115 (o) ppm | -115 to -120 ppm |
| Coupling Difficulty | High (Ortho steric) | Moderate (Ortho steric) | Low |
Validation Logic Diagram (Graphviz)
Figure 2: Spectroscopic decision tree for confirming the identity of the 2,3-difluoro isomer.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated amino acids on the hydrophobic core of a coiled-coil peptide. Chemistry – A European Journal.
-
Marsh, E. N. G. (2014). Fluorine: a new element in the design of proteins and peptides. Accounts of Chemical Research.
-
Chem-Impex International. (n.d.). Boc-2,3-difluoro-D-phenylalanine Product Data.
Safety Operating Guide
Personal protective equipment for handling Boc-2,3-Difluoro-D-Phenylalanine
Executive Safety Summary & Risk Profile
Boc-2,3-Difluoro-D-Phenylalanine is a specialized non-canonical amino acid used primarily in solid-phase peptide synthesis (SPPS) to enhance metabolic stability and lipophilicity in peptide drug candidates. While often categorized generically as an "Irritant," its fluorinated nature and physical properties (low-density powder) demand a safety protocol exceeding standard laboratory baselines.
The "Hidden" Hazards:
-
Static-Driven Dispersion: Boc-protected amino acids are notorious for high static charge. The resulting "dust cloud" creates an immediate inhalation risk and potential for cross-contamination, which is critical in GMP environments.
-
Solvent Carrier Risks: While the solid is moderately safe, it is almost exclusively dissolved in high-penetration solvents (DMF, DMSO, NMP) for use. Once dissolved, the solvent acts as a vehicle, transporting the fluorinated compound through the dermal barrier.
-
Fluorine Content: In the event of a thermal decomposition (fire), the fluorine atoms can liberate Hydrogen Fluoride (HF), necessitating specific emergency response protocols distinct from standard organic fires.[1]
The PPE Matrix: A Layered Defense System
Do not rely on generic "lab safety" rules. Use this targeted PPE matrix designed for the specific physicochemical properties of fluorinated amino acids.
| Body Zone | Recommended PPE | Technical Rationale (The "Why") |
| Respiratory | N95 (Minimum) / P100 | The particle size of Boc-amino acids often falls below 10µm. Standard surgical masks offer zero protection against fine particulate inhalation. Best Practice: Handle inside a certified Fume Hood. |
| Ocular | Chemical Splash Goggles | Safety glasses with side shields are insufficient for powders. Static dust can bypass side shields. Goggles provide a seal against airborne particulates and solvent splashes.[2] |
| Dermal (Hands) | Double Nitrile (5 mil) | Outer Layer: Protects against the solid. Inner Layer: Critical backup. If using DMF/DCM for solubilization, these solvents degrade latex/vinyl instantly. Nitrile offers superior breakthrough time. |
| Body | Tyvek® Sleeves or Lab Coat | Standard cotton coats trap dust in the weave. For high-quantity weighing (>10g), use disposable Tyvek sleeves to prevent forearm contamination. |
Decision Logic: PPE Selection
Figure 1: PPE Selection Logic based on physical state.[3] Note that "Solution" risks are driven by the solvent's ability to carry the fluorinated cargo through the skin.
Operational Protocol: Handling & Weighing
This material is expensive and sensitive. The following protocol minimizes loss and exposure.
Step 1: Static Neutralization (Critical)
Boc-2,3-Difluoro-D-Phenylalanine is prone to "flying" due to static.
-
Tool: Use an ionizing anti-static gun (e.g., Zerostat) or a polonium strip near the balance.
-
Technique: Neutralize the weighing boat before adding the chemical. This prevents the powder from repelling off the spatula.
Step 2: The "Transfer" Technique
Never pour from the stock bottle.
-
Place the receiving vessel (flask/tube) inside the fume hood.
-
Use a long-neck anti-static funnel .
-
Tap the spatula gently against the funnel side; do not shake.
-
Cleaning: Immediately wipe the spatula with a Kimwipe dampened in Methanol. Do not return the dirty spatula to the benchtop.
Step 3: Solubilization (Reaction Setup)
-
Solvent Choice: The 2,3-difluoro substitution increases lipophilicity. It may dissolve slower in water/buffer but readily in DMF/DMSO.
-
Pressure Warning: If removing the Boc group (Deprotection) using TFA (Trifluoroacetic acid), the reaction releases Isobutylene gas and CO₂ .
-
Safety Rule: Never seal a Boc-deprotection reaction tightly. Use a bubbler or a vented septum to prevent vessel over-pressurization and rupture [1].
-
Waste Management & Disposal
Disposal of fluorinated compounds requires strict adherence to environmental regulations due to the strength of the C-F bond (persistence).
| Waste Stream | Classification | Protocol |
| Solid Waste | Halogenated Solid | Do not mix with general trash. Bag in hazardous waste bags labeled "Fluorinated Organic Solid." |
| Liquid Waste | Halogenated Organic | CRITICAL: Do not mix with "Non-Halogenated" solvents (like Acetone/Ethanol waste). High-temperature incineration is required to break the C-F bond. |
| Contaminated Sharps | Chemically Contaminated | Needles used for Boc-2,3-Difluoro-D-Phe solutions must go into a rigid sharps container, not trash. |
Disposal Workflow
Figure 2: Segregation workflow for fluorinated waste. Proper tagging prevents rejection by waste disposal vendors.
Emergency Response
-
Inhalation: Move to fresh air immediately. The fluorine substitution makes this a potential respiratory irritant.[1] If wheezing occurs, seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes. Note: If dissolved in DMF, extend washing time as DMF promotes deep tissue penetration.
-
Fire:
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
